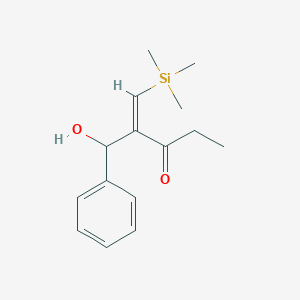
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one is an organic compound that features a hydroxy group, a phenyl group, and a trimethylsilyl group attached to a pentenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be achieved through various organic reactions. One possible route involves the aldol condensation of a trimethylsilyl-substituted aldehyde with a phenyl-substituted ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization and modification.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one exerts its effects would depend on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-(Hydroxy(phenyl)methyl)pent-1-en-3-one: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)but-1-en-3-one: Has a shorter carbon chain, which may influence its physical and chemical properties.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)hex-1-en-3-one: Has a longer carbon chain, potentially affecting its solubility and reactivity.
Uniqueness
The presence of the trimethylsilyl group in (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one imparts unique properties, such as increased stability and reactivity towards certain nucleophiles. This makes it a valuable compound for specific synthetic applications.
Eigenschaften
Molekularformel |
C15H22O2Si |
|---|---|
Molekulargewicht |
262.42 g/mol |
IUPAC-Name |
(Z)-2-[hydroxy(phenyl)methyl]-1-trimethylsilylpent-1-en-3-one |
InChI |
InChI=1S/C15H22O2Si/c1-5-14(16)13(11-18(2,3)4)15(17)12-9-7-6-8-10-12/h6-11,15,17H,5H2,1-4H3/b13-11+ |
InChI-Schlüssel |
KOSHTTUVAJYFDW-ACCUITESSA-N |
Isomerische SMILES |
CCC(=O)/C(=C\[Si](C)(C)C)/C(C1=CC=CC=C1)O |
Kanonische SMILES |
CCC(=O)C(=C[Si](C)(C)C)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


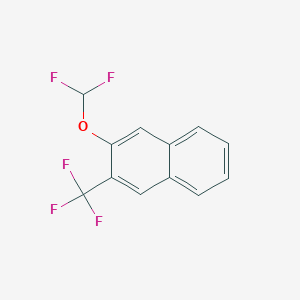
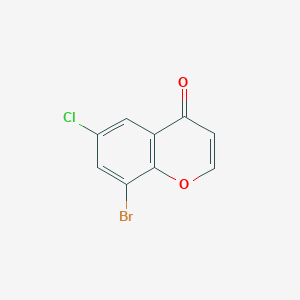
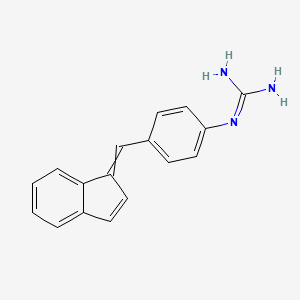
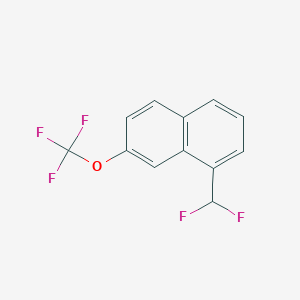
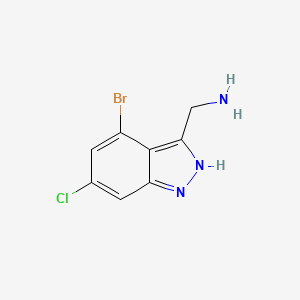
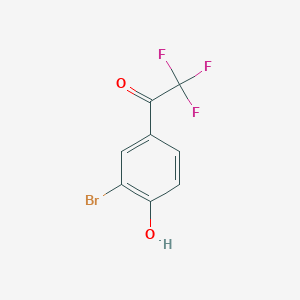
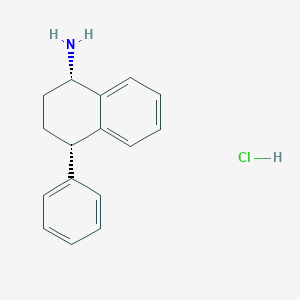

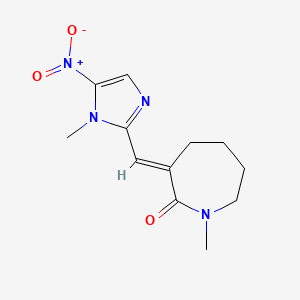
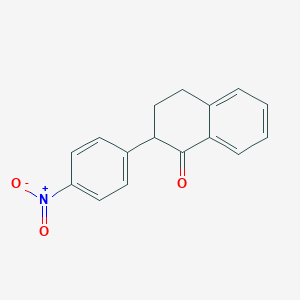


![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
